molecular formula C44H48F2N8O4 B131116 O-Benzyl Posaconazole CAS No. 170985-86-1

O-Benzyl Posaconazole

Cat. No.: B131116
CAS No.: 170985-86-1
M. Wt: 790.9 g/mol
InChI Key: XZBSQKGAKKWACB-QCKBNUSDSA-N
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Description

O-Benzyl Posaconazole is a derivative of posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including species resistant to older azoles. This compound retains the antifungal properties of posaconazole while introducing a benzyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

O-Benzyl Posaconazole has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studies on its antifungal activity help understand the mechanisms of resistance in pathogenic fungi.

    Medicine: Research focuses on its potential use in treating fungal infections, especially in immunocompromised patients.

    Industry: It is used in the development of new antifungal formulations and as a quality control standard in pharmaceutical manufacturing.

Mechanism of Action

Target of Action

Benzylposaconazole, like its parent compound posaconazole, primarily targets the enzyme CYP51 . This enzyme plays a crucial role in the biosynthesis of sterols in the fungal cell membrane .

Mode of Action

Benzylposaconazole interacts with its target, CYP51, by binding to the heme cofactor located on the enzyme . This interaction inhibits the enzyme’s function, which is to remove the 14-methyl group in lanosterol through sequential oxidative reactions . This inhibition disrupts the conversion of 14-demethyl lanosterol to ergosterol, an essential component of the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by benzylposaconazole is the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, benzylposaconazole prevents the conversion of 14-demethyl lanosterol to ergosterol . This disruption in the pathway leads to a deficiency in ergosterol, compromising the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

The pharmacokinetics of benzylposaconazole are likely to be similar to those of posaconazole, given their structural similarities . Posaconazole has high plasma protein binding (>95%) and a large volume of distribution (486 L) . . More research is needed to confirm the specific ADME properties of benzylposaconazole.

Result of Action

The primary result of benzylposaconazole’s action is the disruption of the fungal cell membrane due to ergosterol deficiency . This leads to the death of the fungal cells, making benzylposaconazole an effective antifungal agent . It has a broad spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., Rhizopus spp., and other opportunistic filamentous and dimorphic fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzylposaconazole. For instance, the increasing agricultural use of azole compounds has led to environmental contamination, which can lead to the development of resistance in azole-naive patients . Additionally, the absorption of posaconazole, and likely benzylposaconazole, can be influenced by food intake . Therefore, the timing of dose administration relative to meals can affect the drug’s bioavailability and efficacy .

Future Directions

The use of Posaconazole is expanding with the introduction of new formulations such as delayed-release tablets and intravenous injections . Future studies could focus on introducing differential statistics that could provide additional valuable information, as well as allowing the use of concomitant medications to determine their impact on Posaconazole concentrations on patients with compromised gastrointestinal function .

Biochemical Analysis

Biochemical Properties

Benzylposaconazole, like its parent compound Posaconazole, is expected to interact with various enzymes, proteins, and other biomolecules. It is known that Posaconazole exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . It is plausible that Benzylposaconazole may have similar interactions.

Cellular Effects

The cellular effects of Benzylposaconazole are not well-studied. Posaconazole displays a wide spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., Rhizopus spp., Bacillus dermatitidis, Coccoidioides immitis, Histoplasma capsulatum and other opportunistic filamentous and dimorphic fungi . It is likely that Benzylposaconazole may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Posaconazole, from which Benzylposaconazole is derived, exerts its effects at the molecular level by binding to the heme cofactor of the enzyme sterol 14α-demethylase, thereby inhibiting its function . This leads to a decrease in ergosterol production, an important component of the fungal cell membrane .

Metabolic Pathways

Posaconazole, from which Benzylposaconazole is derived, is known to interact with the enzyme sterol 14α-demethylase, which is a key enzyme for the biosynthesis of sterols in the fungal cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylposaconazole typically involves the introduction of a benzyl group to the posaconazole molecule. One common method includes the reaction of posaconazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of benzylposaconazole follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: O-Benzyl Posaconazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Benzyl bromide and potassium carbonate in dimethylformamide are used for benzylation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Comparison with Similar Compounds

    Posaconazole: The parent compound with a broad spectrum of antifungal activity.

    Itraconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

    Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to posaconazole.

Uniqueness: Its structural modifications can lead to differences in absorption, distribution, metabolism, and excretion compared to other triazole antifungals .

Properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBSQKGAKKWACB-QCKBNUSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456434
Record name 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170985-86-1
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170985-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Benzyl posaconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-BENZYL POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP42ZUV3Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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